molecular formula C13H19NO B2979028 1-(3,4-Dimethylphenyl)piperidin-4-ol CAS No. 1226205-34-0

1-(3,4-Dimethylphenyl)piperidin-4-ol

Cat. No.: B2979028
CAS No.: 1226205-34-0
M. Wt: 205.301
InChI Key: YDHYLAKFMSDKKV-UHFFFAOYSA-N
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Description

1-(3,4-Dimethylphenyl)piperidin-4-ol is a chemical compound belonging to the class of piperidine derivatives. It is characterized by a piperidine ring substituted with a 3,4-dimethylphenyl group and a hydroxyl group at the 4-position. This compound has garnered attention due to its potential therapeutic and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dimethylphenyl)piperidin-4-ol typically involves the reaction of 3,4-dimethylbenzaldehyde with piperidine under specific conditions. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dimethylphenyl)piperidin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted piperidine derivatives, ketones, and aldehydes.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential as a ligand for certain biological receptors.

    Medicine: It is being investigated for its potential use in treating neurological disorders and as an antiviral agent.

    Industry: The compound is used in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethylphenyl)piperidin-4-ol involves its interaction with specific molecular targets. For instance, it has been shown to act as an antagonist for the CCR5 receptor, which is involved in the entry of HIV into cells. The compound binds to the receptor, preventing the virus from attaching and entering the host cell .

Comparison with Similar Compounds

1-(3,4-Dimethylphenyl)piperidin-4-ol can be compared with other piperidine derivatives such as:

  • 1-(4-Methylphenyl)piperidin-4-ol
  • 1-(3,5-Dimethylphenyl)piperidin-4-ol
  • 1-(3,4-Dimethoxyphenyl)piperidin-4-ol

These compounds share similar structural features but differ in their substituents on the aromatic ring. The unique 3,4-dimethyl substitution in this compound contributes to its distinct chemical and biological properties .

Properties

IUPAC Name

1-(3,4-dimethylphenyl)piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-10-3-4-12(9-11(10)2)14-7-5-13(15)6-8-14/h3-4,9,13,15H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDHYLAKFMSDKKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCC(CC2)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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